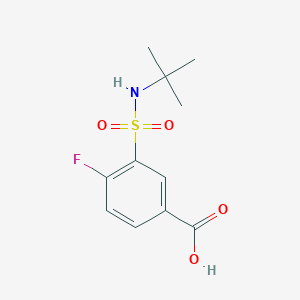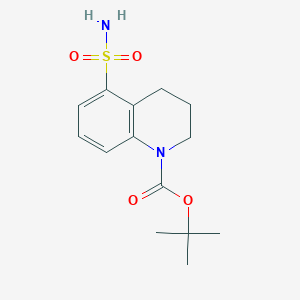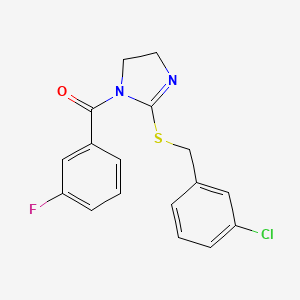
3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride
The paper discusses the synthesis and properties of a new fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), which exhibits high thermal stability and resistance to hydrolysis. This compound is highlighted for its potential in various fluorination reactions, including the conversion of carboxylic groups to CF(3) groups, which is relevant to the synthesis of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid. The study provides insights into the fluorination mechanism and the influence of substituents on the reactivity and stability of the compound .
Bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid
This paper presents a method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid using bismuth-based C-H bond activation and CO2 insertion chemistry. The process involves intermediates such as the oxyaryl dianion and the oxyarylcarboxy dianion. The study also explores the reactivity of the oxyarylcarboxy dianion, including its decarboxylation and reaction with trimethylsilyl chloride. Although the specific compound this compound is not directly mentioned, the methodology could be relevant for its synthesis, considering the structural similarities .
Synthesis Analysis
The synthesis of this compound could potentially be achieved by applying the fluorination capabilities of Fluolead, as described in the first paper. The fluorination of carboxylic groups to CF(3) groups suggests that similar methodologies could be adapted to introduce a fluorine atom into the benzoic acid framework. Additionally, the bismuth-based cyclic synthesis approach from the second paper could offer a route for constructing the tert-butyl moiety on the benzoic acid scaffold .
Molecular Structure Analysis
While the papers do not directly analyze the molecular structure of this compound, the described compounds share structural features that could inform the analysis of the target molecule. The presence of tert-butyl groups and the introduction of fluorine atoms are common themes, and the stability conferred by these substituents could be extrapolated to the compound of interest .
Chemical Reactions Analysis
The fluorination reactions detailed in the first paper are particularly relevant for understanding the chemical reactivity of this compound. The high stereoselectivity and yield of the fluorination reactions suggest that the compound could exhibit similar reactivity patterns, especially in the presence of Fluolead .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds discussed in the papers. The high thermal stability and resistance to hydrolysis of Fluolead imply that the target compound may also exhibit stability, which is advantageous for its potential applications in drug discovery and other industrial uses . The bismuth-based synthesis approach also suggests that the compound could be synthesized under mild conditions, which is beneficial for practical laboratory synthesis .
Aplicaciones Científicas De Investigación
Analytical Methodologies
Analytical Methods for Antioxidant Activity : A review discussed various tests used to determine the antioxidant activity of compounds, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test. These methods are based on chemical reactions and spectrophotometry, potentially applicable for studying the antioxidant properties of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid or its derivatives (Munteanu & Apetrei, 2021).
Environmental Impacts and Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals : A review focused on the biodegradability of polyfluoroalkyl chemicals, including the pathways and half-lives of precursor compounds and their degradation into PFCAs and PFSAs. Such research is crucial for understanding the environmental fate and potential impacts of fluorinated compounds, which may relate to the study of this compound in environmental contexts (Liu & Avendaño, 2013).
Chemical Synthesis and Stability
Synthesis of Fluorinated Compounds : An article outlined a practical synthesis method for 2-fluoro-4-bromobiphenyl, highlighting challenges in the synthesis and handling of fluorinated intermediates. This information could be relevant to the synthesis and handling of this compound, given the similarities in their fluorinated structures (Qiu et al., 2009).
Toxicology and Health Safety
Health Aspects of Methyl Paraben : Although not directly related to this compound, a review on methyl paraben highlights the importance of evaluating the health aspects of chemical compounds used in foods, drugs, and cosmetics. Such evaluations are essential for understanding the potential health risks associated with the use of various chemical substances (Soni et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The mode of action of 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to carbon–carbon bond formation, as suggested by its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, and they involve the use of organoboron reagents .
Pharmacokinetics
It is known that the adme (absorption, distribution, metabolism, and excretion) properties of a compound can significantly impact its bioavailability .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
3-(tert-butylsulfamoyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIQFJGPVKZBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)
![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)



![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)

